(6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom and a methoxy group, as well as a pyrrolidine ring attached to a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 6-chloro-2-methoxypyridine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
(6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of (6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone
- (6-Chloro-2-methoxypyridin-3-yl)(morpholin-1-yl)methanone
- (6-Chloro-2-methoxypyridin-3-yl)(azetidin-1-yl)methanone
Uniqueness
(6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13ClN2O2 |
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Molecular Weight |
240.68 g/mol |
IUPAC Name |
(6-chloro-2-methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H13ClN2O2/c1-16-10-8(4-5-9(12)13-10)11(15)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
DEPJDVFWYVQYDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C(=O)N2CCCC2 |
Origin of Product |
United States |
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